molecular formula C9H18ClNO3 B1403471 (1R,3S,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride CAS No. 1392745-37-7

(1R,3S,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride

Cat. No. B1403471
M. Wt: 223.7 g/mol
InChI Key: ZEWLEQMKDHDCHV-ARIDFIBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R,3S,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride” is a chemical compound with the molecular formula C9H18ClNO3 and a molecular weight of 223.7 g/mol1. It is not intended for human or veterinary use and is primarily used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. The synthesis of such compounds usually involves complex organic chemistry procedures and requires expertise in the field.



Molecular Structure Analysis

The molecular structure analysis of a compound involves understanding its atomic arrangement and chemical bonds. However, specific details about the molecular structure of this compound are not readily available.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Without specific context or reaction conditions, it’s challenging to provide an accurate analysis.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as boiling point, density, solubility, and pKa. Unfortunately, specific physical and chemical properties for this compound are not readily available.


Scientific Research Applications

Synthesis Techniques

  • Diastereoselective Synthesis

    A diastereoselective synthesis approach using L-serine as the starting material, employing ring-closing metathesis and Grignard reactions as key steps, has been developed for functionalized cyclohexene skeletons (Cong & Yao, 2006).

  • Ring-Opening Polymerization

    New cyclic esters containing protected functional groups (such as hydroxyl, amino, and carboxyl) have been synthesized. These esters were generated by Baeyer−Villiger oxidation of cyclohexanone derivatives, which is a crucial step in producing hydrophilic aliphatic polyesters (Trollsås et al., 2000).

  • Biocatalytic Asymmetric Synthesis

    A study utilized a newly isolated Sphingomonas aquatilis for the biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester. This process is highly significant in the development of hepatitis C virus inhibitors (Zhu, Shi, Zhang, & Zheng, 2018).

Pharmacological Applications

  • Inhibition of Muscarinic Receptor Subtypes

    Research on the stereoisomers related to rociverine, a compound structurally similar to the specified molecule, has shown variations in affinity for cloned muscarinic receptors, indicating potential pharmacological applications (Barbier et al., 1995).

  • HCV NS3 Protease Inhibitors

    Compounds similar to (1R,3S,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride have been used as building blocks in the preparation of potent hepatitis C virus NS3 protease inhibitors (Lou, Cunière, Su, & Hobson, 2013).

Environmental Studies

  • Environmental Exposure to Plasticizers: Studies on compounds like 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), which are structurally related to the specified molecule, have been conducted to understand environmental exposure and potential health impacts (Silva et al., 2013).

Other Applications

  • Thermosensitive Properties: Research on phosphazene derivatives bearing amino acid ester groups, similar in structure to the specified molecule, has been conducted to investigate their thermosensitive properties, which are relevant for biomedical applications (Uslu et al., 2017).

Safety And Hazards

As with any chemical compound, handling “(1R,3S,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride” should be done with appropriate safety measures to prevent exposure and potential harm. However, specific safety data or hazard information for this compound is not readily available23.


Future Directions

The future directions for research on this compound would depend on the results of initial studies and the potential applications identified by researchers. As it is primarily used for research purposes1, ongoing studies could lead to new findings and applications.


Please note that this analysis is based on the limited information available and may not cover all aspects of the compound. For a more detailed and accurate analysis, consultation with a specialist in the field or further research in scientific literature is recommended.


properties

IUPAC Name

ethyl (1R,3S,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-2-13-9(12)6-3-4-8(11)7(10)5-6;/h6-8,11H,2-5,10H2,1H3;1H/t6-,7+,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWLEQMKDHDCHV-ARIDFIBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H]([C@H](C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride
Reactant of Route 2
(1R,3S,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride
Reactant of Route 3
(1R,3S,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride
Reactant of Route 4
(1R,3S,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride
Reactant of Route 5
(1R,3S,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride
Reactant of Route 6
(1R,3S,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride

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